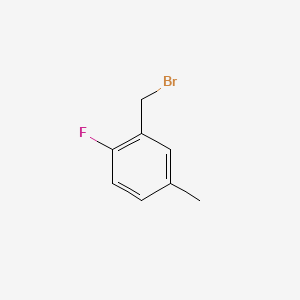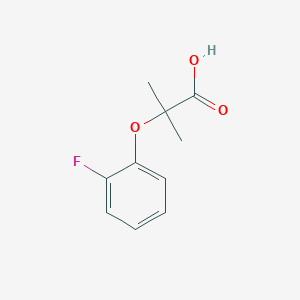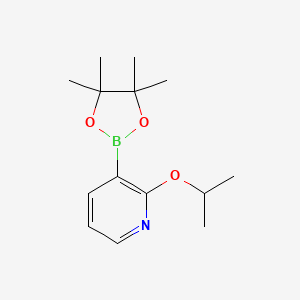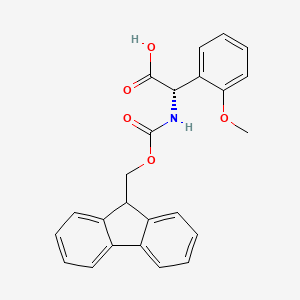
2-Fluoro-5-methylbenzyl bromide
説明
Synthesis Analysis
The synthesis of halogenated aromatic compounds, such as 2-fluoro-5-methylbenzyl bromide, often involves halogenation reactions or substitutions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids using NaOMe as a catalyst . Similarly, the synthesis of various fluorobenzyl bromides has been described, involving multi-step processes with good yields , . These methods could potentially be adapted for the synthesis of 2-fluoro-5-methylbenzyl bromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-fluoro-5-methylbenzyl bromide has been characterized using techniques such as X-ray single-crystal analysis, NMR, FT-IR, and MS , , . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) have been employed to compare the experimental data with theoretical models, providing detailed insights into the geometry, atomic charges, and molecular electrostatic potential .
Chemical Reactions Analysis
The reactivity of halogenated benzyl compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of further chemical transformations. For example, the presence of a fluorine atom can activate the benzyl position for nucleophilic substitution reactions . The chemical behavior of 2-fluoro-5-methylbenzyl bromide would likely be similar, with the potential to undergo various organic reactions, such as coupling reactions or substitutions, depending on the reaction partners and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzyl compounds are determined by their molecular structure. The presence of halogen atoms contributes to the polarity, boiling point, and solubility of these compounds. For instance, the introduction of fluorine atoms can increase the compound's stability and influence its dipole moment and polarizability . The crystal structure analysis provides information on the compound's solid-state properties, such as lattice parameters and space group, which are crucial for understanding its behavior in the solid phase .
科学的研究の応用
Synthesis of 4H-1-Benzopyrans
Research demonstrates that 2-fluoro-5-nitrobenzyl bromide, related to 2-fluoro-5-methylbenzyl bromide, can be used in the synthesis of 4H-1-benzopyrans. This involves a tandem SN2-SNAr reaction sequence with active methylene compounds, yielding products in 50-92% yields. This process is significant for generating highly functionalized 4H-1-benzopyrans, which are important in chemical synthesis (Bunce, Rogers, Nago, & Bryant, 2008).
Reactivity with Benzoylformate Decarboxylase
In a study on the differential reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase, it was found that the fluoro analogue exhibits reactivity similar to benzoylformate. This suggests potential applications in enzyme-related studies and biochemical pathways (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
Development of Prodrugs
Research on developing novel O-(substituted benzyl) phosphoramidate prodrugs for hepatocellular carcinoma treatment involved the use of 2-fluoro-5-methylbenzyl bromide. This research is crucial for advancing cancer treatment options, particularly for liver-targeted therapies (Peng et al., 2016).
Synthesis of Radiotracers for PET
The compound has been utilized in the synthesis of radiotracers for Positron Emission Tomography (PET). This involves creating fluorinated α-amino acids used in PET, demonstrating its importance in medical imaging and diagnosis (Zaitsev et al., 2002).
Labeling of Proteins
In nuclear medicine, 2-fluoro-5-methylbenzyl bromide has been used for fluorine-18 labeling of proteins. This application is significant for developing radiolabeled proteins for various diagnostic purposes (Kilbourn, Dence, Welch, & Mathias, 1987).
Asymmetric Synthesis of Fluorinated Amino Acids
The compound plays a role in the asymmetric synthesis of fluorinated α-amino acids, an important process in pharmaceuticals and chemical synthesis. This demonstrates its versatility in producing structurally complex and functionalized molecules (Debbabi, Beji, & Baklouti, 2005).
Safety And Hazards
2-Fluoro-5-methylbenzyl bromide is classified as a dangerous compound. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
特性
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZYGUNZCNJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590697 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-fluoro-4-methylbenzene | |
CAS RN |
886500-09-0 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)








